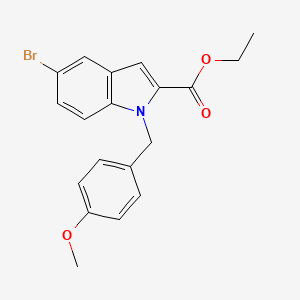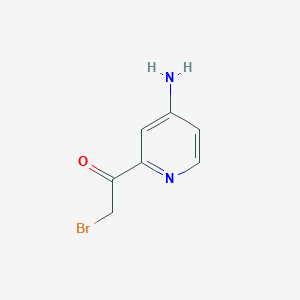
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone typically involves the nitration of a quinolinone precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Quinolinone oxides.
Reduction: Amino-quinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-hydroxy-2(1h)-quinolinone: Lacks the nitro group, which may result in different biological activities.
6-Nitro-2(1h)-quinolinone: Lacks the ethyl and hydroxy groups, affecting its chemical reactivity and biological properties.
3-Hydroxy-6-nitro-2(1h)-quinolinone: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is unique due to the presence of the ethyl, hydroxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxy-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-2-12-9-4-3-8(13(16)17)5-7(9)6-10(14)11(12)15/h3-6,14H,2H2,1H3 |
Clé InChI |
NYBYAIDKAZDBOL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


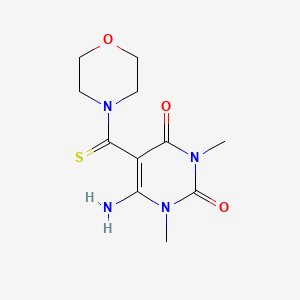

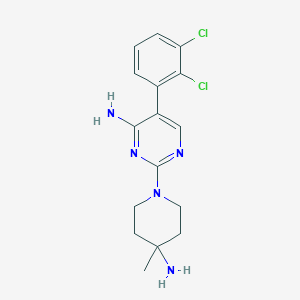

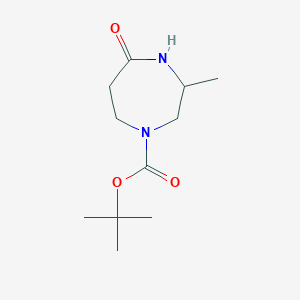
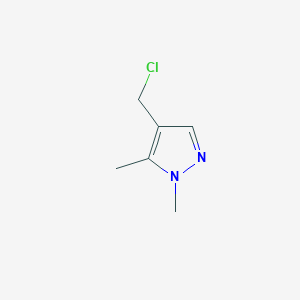

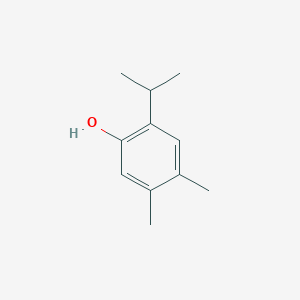

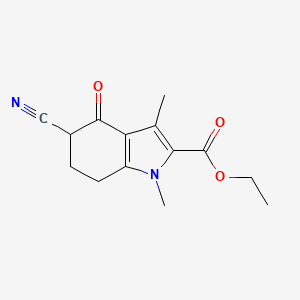
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
